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Di-1-adamantylphosphine

Cat. No.: B159878
CAS No.: 131211-27-3
M. Wt: 302.4 g/mol
InChI Key: RRRZOLBZYZWQBZ-UHFFFAOYSA-N
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Description

Contextualizing Organophosphorus Compounds in Contemporary Synthesis and Catalysis

Organophosphorus compounds, organic compounds containing a phosphorus-carbon bond, are fundamental to numerous areas of modern chemistry. wikipedia.org Their applications are diverse, ranging from medicinal and agricultural chemistry to materials science. frontiersin.org In organic synthesis, they are utilized as synthetic reagents, flame retardants, and, most notably, as ligands for transition metal catalysts. frontiersin.orgmdpi.com

Phosphines, a class of organophosphorus(III) compounds, are particularly important as ligands in metal-catalyzed reactions. frontiersin.org The phosphorus atom can donate its lone pair of electrons to a metal center, forming a stable complex. The properties of the resulting catalyst can be finely tuned by altering the substituents on the phosphorus atom. This ability to modify the steric and electronic environment around the metal is a cornerstone of modern catalyst design, enabling reactions that were previously considered difficult or impossible. mdpi.comthieme-connect.com Transition-metal-catalyzed methods are now essential for the efficient synthesis of a wide array of novel and functional molecules. thieme-connect.com

Di-1-adamantylphosphine: A Prominent Ligand in Transition Metal Chemistry

Among the vast library of phosphine (B1218219) ligands, this compound has emerged as a particularly effective and versatile example. chemimpex.com It is an organophosphorus compound characterized by a phosphorus atom bonded to two bulky, rigid adamantyl groups and one hydrogen atom. nih.gov This structure confers enhanced stability and specific reactivity, making it a crucial ligand in coordination chemistry, especially for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemimpex.comlookchem.com Its ability to stabilize metal centers allows for the development of highly efficient catalysts for important organic transformations. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 131211-27-3
Molecular Formula C₂₀H₃₁P
Molecular Weight 302.44 g/mol
Appearance White to off-white crystal
Melting Point 176 - 180 °C
Complexity 340
Heavy Atom Count 21

Data sourced from references chemimpex.comnih.govalfa-chemistry.com.

The use of this compound and its derivatives as highly effective ligands gained significant traction in the year 2000, when they were introduced as sterically demanding and electron-rich ligands for the activation of aryl halides. lookchem.com Specifically, a derivative, di(1-adamantyl)-n-butylphosphine (BuPAd₂), was shown to be an excellent ligand for several palladium-catalyzed coupling reactions. lookchem.com

A key milestone in the research of this compound has been the improvement of its synthesis. Early protocols could be difficult to reproduce and involved harsh conditions. lookchem.com Subsequent research led to the development of improved, more reliable synthetic routes, such as the alkylation of di(1-adamantyl)phosphine followed by deprotonation. thieme-connect.comresearchgate.net These new methods avoid the use of hazardous reagents like phosgene (B1210022) or sensitive intermediates such as lithium di(1-adamantyl)phosphide. thieme-connect.comresearchgate.net

Further research has established this compound as a valuable precursor for other important ligands. The synthesis of tri(1-adamantyl)phosphine, an even more sterically bulky and electron-releasing ligand, was achieved via a simple substitution reaction starting from commercially available this compound, overcoming previous synthetic challenges. orgsyn.orgacs.orgacs.org Additionally, its stable tautomer, Di(1-adamantyl)phosphine oxide (SPO-Ad), is used to synthesize efficient palladium(II) precatalysts for Suzuki reactions. acs.org

The two adamantyl groups attached to the phosphorus atom are the defining feature of this compound and are central to its efficacy as a ligand. These groups impart a unique combination of steric and electronic properties. chemimpex.com

Steric Bulk: The adamantyl group, a rigid diamondoid hydrocarbon, is exceptionally bulky. acs.org This steric hindrance is a critical design feature in phosphine ligands. wikipedia.org The bulkiness of the di(1-adamantyl)phosphino group helps to create a coordinatively unsaturated metal center in the catalytic cycle, which is believed to be the "real" active catalyst. lookchem.com This steric pressure can also facilitate the final product-forming step (reductive elimination) in cross-coupling reactions, particularly with challenging substrates. nih.gov

Electron-Donating Character: As alkyl groups, adamantyl substituents are strongly electron-donating. wikipedia.org This increases the electron density on the phosphorus atom, which in turn makes the coordinated metal center more electron-rich. This enhanced electron-donating ability is crucial for promoting the oxidative addition step in many catalytic cycles, especially for the activation of less reactive substrates like aryl chlorides. lookchem.com The combination of steric bulk and electron-richness makes ligands like this compound and its derivatives highly effective catalysts. lookchem.com

The success of adamantyl-containing phosphines has spurred the development of a range of ligands incorporating this motif for various transition-metal-catalyzed reactions. wikipedia.orgnih.gov

Table 2: Research Findings on this compound Derivative (BuPAd₂) in Suzuki Coupling of Aryl Chlorides

Aryl Chloride Substrate Product Yield with BuPAd₂ Ligand
4-Chloroanisole 78%
2,6-Dimethylchlorobenzene 30%
4-Chlorotoluene 98%
Chlorobenzene 99%

This table presents selected data from a study demonstrating the effectiveness of the di(1-adamantyl)-n-butylphosphine (BuPAd₂) ligand in the palladium-catalyzed Suzuki reaction of various aryl chlorides with phenylboronic acid. Data sourced from reference lookchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31P B159878 Di-1-adamantylphosphine CAS No. 131211-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-adamantyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRZOLBZYZWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454433
Record name Di-1-adamantylphosphine
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131211-27-3
Record name Di-1-adamantylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131211-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-1-adamantylphosphine
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Synthetic Methodologies for Di 1 Adamantylphosphine and Its Derivatives

Classical and Evolving Synthetic Pathways for Di-1-adamantylphosphine

The construction of the sterically demanding this compound framework has been approached through various synthetic strategies, each with its own advantages and limitations.

Classical syntheses of tert-alkyl phosphines, including those with adamantyl groups, have traditionally relied on the reaction of organometallic reagents with phosphorus halides. A common approach involves the stepwise addition of Grignard reagents, such as 1-adamantylmagnesium bromide (1-AdMgBr), to phosphorus trichloride (B1173362) (PCl₃). orgsyn.orgprinceton.edu This method, while foundational, often requires careful control of stoichiometry to achieve the desired degree of substitution and may involve the handling of highly reactive and air-sensitive intermediates. orgsyn.org

Another strategy involves a Friedel-Crafts-type reaction between adamantane (B196018) and PCl₃ in the presence of a Lewis acid like aluminum chloride (AlCl₃). princeton.edu However, this reaction tends to arrest before the formation of the tri-substituted phosphine (B1218219), necessitating alternative methods to forge the final P-Ad bond. princeton.edu While these methods avoid the use of organometallic reagents, they still employ reactive and moisture-sensitive compounds. orgsyn.orgresearchgate.net

An improved and more recent methodology for preparing derivatives of this compound involves the direct alkylation of the secondary phosphine, followed by a deprotonation step. researchgate.netthieme-connect.comresearchgate.net This pathway circumvents the need for harsher reagents like phosgene (B1210022) for chlorination or the formation of sensitive intermediates such as lithium di-1-adamantylphosphide. researchgate.netthieme-connect.comresearchgate.net

The process begins with the alkylation of this compound with an alkyl halide, which leads to the formation of a stable di(1-adamantyl)alkylphosphonium salt. researchgate.net These phosphonium (B103445) salts are often crystalline, air-stable solids that can be easily handled and purified. orgsyn.orgcore.ac.uk The subsequent deprotonation of the phosphonium salt, typically using a base like triethylamine (B128534) (Et₃N), yields the desired tertiary phosphine. chemicalbook.comchemicalbook.com This method has proven to be a practical and efficient route for synthesizing a variety of di(1-adamantyl)alkylphosphines. researchgate.netthieme-connect.com For example, the synthesis of Di(1-adamantyl)-n-butylphosphine from its corresponding phosphonium salt using triethylamine proceeds in high yield. chemicalbook.comchemicalbook.com

PrecursorReagentProductYield
Di(1-adamantyl)-n-butylphosphonium saltTriethylamine (Et₃N)Di(1-adamantyl)-n-butylphosphine90%

This table summarizes the high-yield deprotonation step in the synthesis of a this compound derivative.

Alternative routes to this compound derivatives have also been explored. One such method involves the reaction of di-1-adamantyl chlorophosphine with an organolithium reagent. For instance, di-1-adamantyl-n-butylphosphine can be synthesized by treating di-1-adamantyl chlorophosphine with n-butyllithium in tetrahydrofuran (B95107) (THF). chemicalbook.com This approach provides a direct way to introduce a third, different alkyl group onto the phosphorus atom, although the reported yield is moderate. chemicalbook.com

Reactant 1Reactant 2SolventProductYield
Di-1-adamantyl chlorophosphinen-ButyllithiumTHFDi-1-adamantyl-n-butylphosphine48%

This table outlines an alternative synthesis of a this compound derivative using an organolithium reagent.

Di(1-adamantyl)phosphinous acid (Ad₂P(III)-OH) exists in equilibrium with its more stable tautomer, di(1-adamantyl)phosphine oxide (Ad₂P(V)(=O)H). acs.org The synthesis of this compound is noteworthy as it serves as a precursor for various catalysts. Di(1-adamantyl)phosphine oxide can be prepared from di-1-adamantylchlorophosphine, which readily reacts with water. researchgate.net The phosphine oxide itself is a stable compound that can be used to synthesize coordinated complexes, for example, with palladium. acs.org The reaction of palladium chloride (PdCl₂) with two equivalents of di(1-adamantyl)phosphine oxide in a nitrogen atmosphere at 60°C for 18 hours yields a palladium complex coordinated by the phosphinous acid ligand. acs.org

Synthesis of Related Adamantyl Phosphines for Comparative Studies

To understand the unique properties of this compound, it is often compared with its tri-substituted analogue, which exhibits even greater steric bulk and distinct electronic characteristics.

The synthesis of tri-(1-adamantyl)phosphine (PAd₃) proved to be a significant challenge for many years due to the steric hindrance of installing the third bulky adamantyl group. acs.org Classical methods, such as the reaction of di-1-adamantylchlorophosphine (ClPAd₂) with 1-adamantylmagnesium bromide (1-AdMgBr), failed to produce significant amounts of the desired product. princeton.edu

A breakthrough was achieved through a scalable SN1 reaction. acs.orgbohrium.comprinceton.edu This modern approach involves the reaction of commercially available this compound (HPAd₂) with an adamantyl cation source, such as 1-adamantyl acetate (B1210297), in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126). orgsyn.orgprinceton.edu The reaction proceeds through the formation of a phosphonium salt, which is then neutralized with a base like triethylamine to precipitate the free tri-(1-adamantyl)phosphine as a crystalline, air-stable solid. orgsyn.orgprinceton.edu This method has made PAd₃ much more accessible for research and applications. orgsyn.org

Spectroscopic data have revealed that tri-(1-adamantyl)phosphine possesses an exceptional electron-releasing character, exceeding that of other alkylphosphines like tri(tert-butyl)phosphine. acs.orgbohrium.comacs.orgresearchgate.net This strong donicity is attributed to the polarizability of the large hydrocarbyl groups and bridges the gap between traditional phosphines and N-heterocyclic carbenes. acs.orgbohrium.comacs.org

PropertyTri-(1-adamantyl)phosphine (PAd₃)Tri(tert-butyl)phosphine (P(t-Bu)₃)
Synthesis Scalable SN1 reactionStepwise alkylation of PCl₃
Air Stability Crystalline, air-stable solidOften air-sensitive
Electron-Releasing Character Exceeds other alkylphosphinesPreviously considered the most electron-releasing

This table provides a comparative overview of Tri-(1-adamantyl)phosphine and Tri(tert-butyl)phosphine.

Synthesis of Di(1-adamantyl)alkylphosphines and their Phosphonium Salts

An improved method for synthesizing di(1-adamantyl)alkylphosphines involves the direct alkylation of di(1-adamantyl)phosphine, which is followed by the deprotonation of the phosphonium halide that is formed. researchgate.net This procedure is advantageous as it circumvents the need for chlorination of the secondary phosphine with phosgene or the formation of the sensitive lithium di(1-adamantyl)phosphide. researchgate.net

A practical, multi-gram scale synthesis for these types of compounds starts with the formation of a key precursor, di-(1-adamantyl)phosphonium trifluoromethanesulfonate. This is achieved through an SN1 alkylation of phosphine gas (PH₃), which is generated in situ from zinc phosphide. core.ac.ukworktribe.com The phosphine gas reacts with a bench-stable alkylating agent, 1-adamantyl acetate, to form the air-stable phosphonium salt. core.ac.ukworktribe.comorgsyn.org This salt is a convenient building block for further functionalization. core.ac.uk For example, tri-(1-adamantyl)phosphine can be synthesized from di-(1-adamantyl)phosphonium trifluoromethanesulfonate and 1-adamantyl acetate. orgsyn.org

The synthesis of specific di(1-adamantyl)alkylphosphines, such as Di(1-adamantyl)-n-butylphosphine, can be achieved through several routes. One method involves the deprotonation of the corresponding phosphonium salt using a base like triethylamine (Et₃N) in di-n-butyl ether, yielding the desired phosphine in high purity. chemicalbook.com Another approach is the reaction of di-1-adamantyl chlorophosphine with an organolithium reagent like n-butyllithium in tetrahydrofuran (THF). chemicalbook.com

The quaternisation of phosphines with electrophiles is a fundamental and straightforward reaction for preparing phosphonium salts. unive.it This general principle applies to the synthesis of di(1-adamantyl)alkylphosphonium salts, where di(1-adamantyl)phosphine or its alkyl derivatives are treated with suitable alkylating agents.

Purification and Characterization Techniques for this compound

The isolation and analysis of this compound and its derivatives require specific purification methods and advanced analytical techniques to confirm their identity and purity.

The purification of di-(1-adamantyl)phosphonium trifluoromethanesulfonate, an air-stable solid, is typically accomplished by filtration. The collected crystalline solid is washed with diethyl ether to remove impurities and then dried under a vacuum to yield a colorless, pure product. core.ac.ukorgsyn.org For di(1-adamantyl)alkylphosphines, such as Di(1-adamantyl)-n-butylphosphine, purification involves filtering the solid product after its synthesis and then further purifying it by crystallization from a solvent like ethanol. chemicalbook.com Alternatively, the residue from the reaction mixture can be purified by distillation. chemicalbook.com

Spectroscopic Analysis of this compound Compounds

Spectroscopic methods are essential for elucidating the structure and confirming the purity of this compound compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.

For instance, the characterization of Di(1-adamantyl)-n-butylphosphine includes detailed analysis using ¹H, ¹³C, and ³¹P NMR, as well as Infrared (IR) spectroscopy and Mass Spectrometry (MS). chemicalbook.com The ³¹P NMR spectrum for this compound shows a characteristic chemical shift at δ 24.9 ppm in benzene-d₆. chemicalbook.com Similarly, the precursor salt, di-(1-adamantyl)phosphonium trifluoromethanesulfonate, has been extensively characterized, showing a ³¹P NMR signal as a triplet at δ 13.47 ppm in CDCl₃. orgsyn.org Its ¹H, ¹³C, and ¹⁹F NMR spectra, along with high-resolution mass spectrometry (HRMS), provide a complete structural confirmation. orgsyn.org The purity of these compounds is often determined by quantitative ¹H NMR spectroscopy using an internal standard. orgsyn.org

For palladium complexes incorporating a di(1-adamantyl)phosphinous acid ligand, such as POPd-Ad and POPd2-Ad, ³¹P NMR chemical shifts are observed at 113 ppm and 137 ppm, respectively. acs.org Electrospray ionization-mass spectrometry (ESI-MS) is also used to identify these complexes. acs.org

Table 1: Selected Spectroscopic Data for this compound Compounds

CompoundTechniqueSolventKey Data / Chemical Shift (δ ppm)Reference
Di(1-adamantyl)-n-butylphosphine³¹P NMRC₆D₆24.9 chemicalbook.com
Di(1-adamantyl)-n-butylphosphine¹H NMRC₆D₆0.96 (t, 3H, CH₃), 1.35-2.03 (m, 36H, adamantyl & butyl) chemicalbook.com
Di(1-adamantyl)-n-butylphosphineMS (EI)N/Am/z (%) = 358 (M⁺, 60), 135 (Ad⁺, 100) chemicalbook.com
Di-(1-adamantyl)phosphonium trifluoromethanesulfonate³¹P NMRCDCl₃13.47 (t, J = 465.6 Hz) orgsyn.org
Di-(1-adamantyl)phosphonium trifluoromethanesulfonate¹⁹F NMRCDCl₃-78.32 (s) orgsyn.org
POPd-Ad Complex³¹P NMRN/A113 acs.org
POPd2-Ad Complex³¹P NMRN/A137 acs.org

X-ray Crystallographic Analysis of this compound Complexes

Single-crystal X-ray diffraction provides definitive proof of structure and detailed geometric information for complexes containing this compound derivatives.

The sterically bulky di(1-adamantyl)benzylphosphane ligand forms dimeric complexes with copper(I) halides (CuX, where X = Cl, Br, SCN). researchgate.net X-ray analysis of [Cu₂X₂L₂] reveals that the halide ions act as bridges, resulting in a distorted trigonal-planar coordination geometry around each copper atom. researchgate.net

In palladium chemistry, a complex derived from di(1-adamantyl)phosphine oxide, POPd-Ad, has been characterized by X-ray crystallography. acs.org The analysis revealed Pd–P and Pd–Cl bond lengths of 2.3483(5) Å and 2.3082(6) Å, respectively. acs.org The significant length of the Pd–P bonds is attributed to the large steric repulsion between the two adjacent adamantyl groups on the phosphinous acid ligands. acs.org The crystal structure also confirmed the presence of two intramolecular hydrogen bonds between the phosphinous acid hydroxyl group and the chloride ligands, with a P–OH···Cl distance of 2.272 Å. acs.org The P–Pd–P and Cl–Pd–Cl bond angles were found to be exactly 180°. acs.org

Table 2: Selected X-ray Crystallographic Data for this compound Ligand Complexes

ComplexKey FeatureBond Length (Å) / Angle (°)Reference
[Cu₂X₂L₂] (L = di(1-adamantyl)benzylphosphane)Coordination GeometryDistorted trigonal-planar researchgate.net
POPd-AdPd–P Bond Length2.3483(5) acs.org
POPd-AdPd–Cl Bond Length2.3082(6) acs.org
POPd-AdP–Pd–P Bond Angle180 acs.org
POPd-AdCl–Pd–Cl Bond Angle180 acs.org
POPd-AdCl–Pd–P1 Bond Angles91.90(2) and 88.09(2) acs.org

Coordination Chemistry of Di 1 Adamantylphosphine

Fundamental Principles of Di-1-adamantylphosphine Coordination to Transition Metals

The interaction of this compound with transition metals is governed by a combination of steric and electronic factors, which can be rationalized using principles such as Ligand Field Theory. These factors dictate the stability, structure, and reactivity of the resulting metal complexes.

From an electronic standpoint, this compound is an electron-donating ligand. The alkyl nature of the adamantyl groups leads to a high electron density on the phosphorus atom, which enhances its σ-donating ability towards the transition metal. This strong electron-donating character can influence the electronic properties of the metal center, affecting its reactivity and the stability of the metal-ligand bond. The electronic and steric effects of di(1-adamantyl)phosphinous acid (a derivative) have been noted to be slightly better than those of di-tert-butylphosphinous acid in the context of palladium catalysis nih.govresearchgate.netnih.govacs.org.

Table 1: Comparison of Steric and Electronic Parameters for Selected Phosphine (B1218219) Ligands

LigandCone Angle (θ) in °Electronic Parameter (ν) in cm⁻¹
PH₃872063.9
P(OPh)₃1282085.3
PPh₃1452068.9
PCy₃1702056.4
P(t-Bu)₃1822056.1
PAd₃1791948.3
This compoundEstimated to be largeStrongly electron-donating

Note: Data for PAd₃ (Tri(1-adamantyl)phosphine) is included for comparison to highlight the properties of adamantyl-containing phosphines princeton.edu. The electronic parameter is based on the CO stretching frequency in Ni(CO)₃L complexes.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes purdue.eduwikipedia.orglibretexts.org. LFT describes the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the ligands.

For a square planar complex, such as those commonly formed by Pd(II) with phosphine ligands, the d-orbitals split into four different energy levels. The strong σ-donating nature of this compound would lead to a significant destabilization of the dₓ²-y² orbital, which points directly at the ligands. This results in a large energy gap between the dₓ²-y² orbital and the next highest d-orbital, a characteristic feature of square planar complexes of d⁸ metals like Pd(II).

The large steric bulk of the di-1-adamantyl groups can also influence the ligand field. It can enforce a specific geometry and prevent the coordination of additional ligands, thereby maintaining the square planar arrangement. Furthermore, the steric hindrance can cause slight distortions from the ideal square planar geometry, which would subtly alter the d-orbital splitting pattern and, consequently, the electronic and magnetic properties of the complex.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes of this compound often involves the reaction of a suitable metal precursor with the phosphine ligand. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Palladium(II) complexes of this compound and its derivatives have been of particular interest due to their applications in catalysis. The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), with the phosphine ligand in an appropriate solvent.

One notable example involves the use of di(1-adamantyl)phosphine oxide, which exists in tautomeric equilibrium with di(1-adamantyl)phosphinous acid (Ad₂P(OH)), to synthesize palladium(II) complexes nih.govnih.govacs.orgacs.org. For instance, the reaction of di(1-adamantyl)phosphine oxide with [PdCl₂(MeCN)₂] can yield different products depending on the stoichiometry and reaction conditions nih.govnih.govacs.orgacs.org.

Both mononuclear and dinuclear palladium(II) complexes featuring the this compound framework have been synthesized and characterized. A mononuclear complex, POPd-Ad, with the formula trans-[PdCl₂(Ad₂P(OH))₂], has been reported. This complex exhibits a typical square-planar geometry around the d⁸ Pd(II) center acs.org.

In addition to mononuclear species, dinuclear palladium(II) complexes can also be formed. For example, a dinuclear complex, POPd2-Ad, with the formula [PdCl(μ-Cl)(Ad₂P(OH))]₂, has been synthesized. In this structure, two palladium centers are bridged by two chloride ligands, and each palladium is also coordinated to a di(1-adamantyl)phosphinous acid ligand and a terminal chloride. Interestingly, the dinuclear POPd2-Ad can be readily converted into the mononuclear POPd-Ad in acetonitrile nih.gov.

Table 2: Selected Structural Data for Mononuclear and Dinuclear Palladium(II) Complexes

ComplexFormulaPd-P Bond Length (Å)Pd-Cl (terminal) Bond Length (Å)Pd-Cl (bridging) Bond Length (Å)Geometry around Pd
POPd-Adtrans-[PdCl₂(Ad₂P(OH))₂]2.3483(5)2.3082(6)N/ASquare Planar
POPd2-Ad[PdCl(μ-Cl)(Ad₂P(OH))]₂2.2929(10)2.2929(10)2.3831(10), 2.4042(10)Distorted Square Planar

Data obtained from crystallographic studies of di(1-adamantyl)phosphinous acid-ligated Pd(II) complexes acs.org.

The stoichiometry of the reactants, specifically the ligand-to-metal ratio, plays a critical role in determining the nature of the resulting palladium complex. By controlling this ratio, it is possible to selectively synthesize either mononuclear or dinuclear species.

For instance, in the context of catalytic applications such as the Suzuki reaction, the ideal Pd-to-ligand ratio was found to be 1:1 nih.govresearchgate.netnih.govacs.orgacs.org. This suggests that a monoligated palladium species is likely the active catalyst. It has been observed that using an excess of the phosphine ligand can sometimes lead to a decrease in catalytic activity, indicating that the formation of bis-ligated species might be detrimental to the catalytic cycle acs.org. The formation of monoligated and mononuclear Pd(II) intermediates has been proposed based on both experimental and computational studies nih.govnih.govacs.orgacs.org. This highlights the importance of carefully controlling the ligand-to-metal ratio to optimize the formation of the desired catalytically active species.

Iron Complexes: Synthesis and Electrochemical Properties

The synthesis of iron complexes featuring the this compound ligand has been explored, particularly in the context of mimicking the active sites of [FeFe]-hydrogenases. A notable example is the diiron propane-1,3-dithiolate complex, [Fe2(CO)5PH(C10H15)2(μ-SCH2CH2CH2S)]. This complex was synthesized in high yield (86%) through a process involving the trimethylamine N-oxide-induced decarbonylation of the hexacarbonyl precursor, [Fe2(CO)6(μ-SCH2CH2CH2S)], followed by a reaction with this compound researchgate.net.

The characterization of such complexes is comprehensive, utilizing methods like spectroscopy and elemental analysis, with definitive structural determination provided by single-crystal X-ray diffraction researchgate.net. The electrochemical behavior of these iron complexes is a key area of investigation, probed using techniques such as cyclic voltammetry. These studies are crucial for understanding the electron transfer properties of the complexes, which is relevant for their potential application as catalysts for hydrogen production researchgate.net. The protonation of related diiron dithiolate complexes has also been monitored by spectroscopic methods, revealing that protonation can occur at the Fe-Fe bond researchgate.net.

Table 1: Synthesis and Characterization of a this compound Iron Complex

Property Description Reference
Complex [Fe2(CO)5PH(C10H15)2(μ-SCH2CH2CH2S)] researchgate.net
Precursor [Fe2(CO)6(μ-SCH2CH2CH2S)] researchgate.net
Synthesis Method Trimethylamine N-oxide-induced decarbonylation followed by reaction with this compound researchgate.net
Yield 86% researchgate.net
Characterization Spectroscopy, Elemental Analysis, Single Crystal X-ray Diffraction researchgate.net

| Electrochemical Study | Cyclic Voltammetry | researchgate.net |

Gold Complexes

Gold(I) complexes incorporating phosphine ligands are a significant class of compounds, known for their stability and diverse applications. The synthesis of these complexes, including those with bulky phosphine ligands like this compound, typically involves the reaction of a gold(I) precursor, such as tetrachloroauric(III) acid (HAuCl4), with the corresponding phosphine ligand in a 1:2 molar ratio mdpi.com. The reaction often proceeds via the reduction of Au(III) to Au(I) by the phosphine, followed by coordination. The resulting complexes are often colorless or white solids and can be crystallized for structural analysis mdpi.com.

The bond between gold and phosphorus (Au-P) is relatively labile compared to bonds like the gold-sulfur bond in thiolate-protected clusters nih.gov. This property can be advantageous for processes involving ligand exchange nih.gov. The stability and chemical properties of these complexes are heavily influenced by the nature of the phosphine ligand. The use of bulky and electron-donating phosphines like this compound can enhance the stability of the resulting gold(I) complex. These complexes have been investigated for their potential in catalysis and medicinal chemistry nih.govrsc.org.

Other Transition Metal Complexes (e.g., Nickel, Rhodium, Ruthenium)

This compound and its derivatives are effective ligands for a range of other transition metals, including nickel, rhodium, and ruthenium researchgate.netresearchgate.netnih.gov. These metals are part of the platinum group metals (along with palladium, osmium, and iridium) and are known for their rich coordination chemistry and catalytic activity researchgate.netdntb.gov.ua.

Nickel: The development of specific phosphine ligands for nickel-catalyzed cross-coupling reactions has gained significant attention. Bulky phosphines are crucial for promoting unique reactivity. Studies have shown that ligands with significant steric hindrance can confer high activity upon nickel catalysts for reactions like Suzuki couplings nih.gov.

Rhodium and Ruthenium: Rhodium and Ruthenium complexes are widely used in catalysis. Bidentate and monodentate phosphine ligands are commonly used to create well-defined complexes of these metals nih.gov. For instance, ruthenium(II) arene complexes and rhodium(III) cyclopentadienyl complexes have been synthesized with various ligands to study their structure and potential applications, such as in anticancer research nih.gov. The electronic and steric properties of the phosphine ligand are critical in tuning the reactivity and stability of these complexes.

Theoretical and Computational Studies of this compound Coordination

Density Functional Theory (DFT) Calculations on Complex Structures and Stability

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry, stability, and electronic structure of transition metal complexes researchgate.netmdpi.com. For complexes containing this compound, DFT calculations allow for the optimization of molecular structures, providing theoretical data on bond lengths, bond angles, and torsion angles. These calculated geometries can be compared with experimental data obtained from X-ray crystallography to validate the computational method mdpi.com.

A key aspect of these studies is the calculation of binding energies between the this compound ligand and the metal center. The binding energy (∆Ebinding) reflects the strength of the metal-ligand bond and provides a quantitative measure of the complex's stability mdpi.com. By comparing the energies of the complex with the energies of the free metal ion and the free ligand, researchers can assess the thermodynamic favorability of complex formation. These calculations are instrumental in the rational design of new catalysts and functional materials mdpi.com.

Molecular Orbital Analysis of Metal-Ligand Bonding in this compound Complexes

The bonding in transition metal-phosphine complexes is best described by molecular orbital (MO) theory dalalinstitute.comlibretexts.org. The primary interaction is a sigma (σ) bond formed by the donation of the electron lone pair from the phosphorus atom into a vacant d-orbital of the metal center. This compound, being an alkylphosphine, is a strong σ-donor due to the electron-releasing nature of the adamantyl groups.

Steric Hindrance and Cone Angle Determination in this compound Ligands

A defining characteristic of the this compound ligand is its significant steric bulk. The steric properties of phosphine ligands are often quantified by the Tolman cone angle (θ). This angle is defined as the apex angle of a cone, centered on the metal atom, which encompasses the van der Waals radii of the ligand's outermost atoms manchester.ac.uk. The large, rigid, and three-dimensional adamantyl groups result in a large cone angle for this compound.

This substantial steric hindrance has profound effects on the coordination chemistry of the ligand:

It typically favors the formation of low-coordinate complexes, as the bulky ligand prevents multiple copies from binding to the same metal center.

The steric pressure can influence the geometry of the complex, affecting bond angles and lengths.

It plays a crucial role in catalysis by creating a specific pocket around the active metal center, which can enhance selectivity and prevent catalyst deactivation pathways like dimerization.

It is important to note that the cone angle and another common steric descriptor, the percent buried volume (%Vbur), are not equivalent measures of steric size. The cone angle is more sensitive to remote steric hindrance, which is a feature of ligands like this compound where the bulk is located further from the coordinating phosphorus atom nih.govucla.edu. This distinction is critical for understanding ligand effects in catalysis nih.govucla.edu.

Table 2: Comparison of Steric Descriptors for Phosphine Ligands

Descriptor Definition Relevance to this compound
Tolman Cone Angle (θ) A measure of the solid angle occupied by a ligand at the metal center manchester.ac.uk. Expected to be large due to the bulky adamantyl groups, indicating significant steric demand.

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Measures steric hindrance proximal to the metal; can diverge from the cone angle for ligands with remote steric bulk nih.gov. |

Catalytic Applications of Di 1 Adamantylphosphine

Di-1-adamantylphosphine as a Ligand in Cross-Coupling Reactions

The steric bulk and strong electron-donating properties of this compound-based ligands make them valuable in a range of cross-coupling reactions. thieme-connect.comlookchem.comresearchgate.netchemimpex.com These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle. lookchem.com

This compound and its derivatives have demonstrated significant utility as ligands in Suzuki-Miyaura cross-coupling reactions. thieme-connect.comlookchem.comnih.govresearchgate.net These reactions are a powerful tool for forming carbon-carbon bonds, and the use of adamantyl-containing phosphines has expanded their scope and efficiency. lookchem.comrunyvmat.com

A notable application of this compound-based ligands is in the Suzuki-Miyaura coupling of unreactive aryl chlorides. lookchem.comnih.govresearchgate.netnih.gov Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond. However, the use of bulky and electron-rich phosphine (B1218219) ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium® A), facilitates the activation of these inert bonds. lookchem.comrunyvmat.com

For instance, palladium catalysts bearing di(1-adamantyl)alkylphosphine ligands have been shown to be highly effective for the cross-coupling of chloroarenes with arylboronic acids. thieme-connect.comlookchem.com Palladium(II) precatalysts ligated by di(1-adamantyl)phosphinous acid have also been developed and proven to be efficient for the Suzuki reaction of aryl chlorides. nih.govresearchgate.netnih.gov These catalyst systems can achieve high conversion yields in relatively short reaction times. nih.gov

A study utilizing a di(1-adamantyl)phosphinous acid-ligated palladium(II) precatalyst (POPd-Ad) demonstrated excellent efficiency in the Suzuki-Miyaura coupling of various aryl chlorides. nih.gov The optimized conditions involved using 1.5 equivalents of 4-tolylboronic acid and KOtBu as the base in 1,4-dioxane (B91453) at 95°C, leading to a 99% conversion of phenyl chloride in just 30 minutes. nih.gov The system also proved effective for a range of substituted aryl chlorides, including those with electron-donating and electron-withdrawing groups, as well as heteroaryl chlorides, with isolated yields often exceeding 80%. nih.gov

The generation of the active Pd(0) species is a crucial step in the catalytic cycle. With this compound-type ligands, the mechanism often involves the reduction of a Pd(II) precatalyst. nih.govresearchgate.net Studies on di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts (POPd-Ad and POPd2-Ad) suggest that the arylboronic acid acts as the reducing agent. nih.govresearchgate.net

The proposed mechanism involves the deprotonation of the phosphinous acid ligand in the presence of a base, forming an electron-rich anionic species. acs.org This species is believed to facilitate the rate-determining oxidative addition of the aryl chloride. acs.org Following reductive elimination, a monoligated, zero-valent active species, Pd(0)←P(O⁻)Ad₂, is formed. nih.gov The steric bulk of the adamantyl groups favors the formation of these highly reactive, low-coordinate palladium complexes. nih.gov Experimental evidence, such as the observation that excess ligand inhibits the reaction, supports the hypothesis that a mononuclear and monoligated Pd complex is the active species. nih.gov

The general consensus is that for cross-coupling reactions to be efficient, the formation of a monoligated Pd(0)-L species is critical. nih.govresearchgate.net The bulky nature of this compound ligands promotes the dissociation of L₂Pd(0) to the more reactive L₁Pd(0) intermediate, which readily undergoes oxidative addition with the aryl halide. nih.govacs.org

Di(1-adamantyl)-n-butylphosphine (also known as cataCXium® A) has been identified as an excellent ligand for palladium-catalyzed Heck coupling reactions. lookchem.comrunyvmat.com The Heck reaction is a fundamental method for forming carbon-carbon bonds between aryl or vinyl halides and alkenes. The use of this compound derivatives as ligands enhances the efficiency and scope of this transformation, particularly with challenging substrates like aryl chlorides. lookchem.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, also benefits from the use of this compound-based ligands. lookchem.comresearchgate.net Di(1-adamantyl)-n-butylphosphine has been successfully employed in the amination of aryl halides. lookchem.comrunyvmat.com The steric bulk and electron-donating ability of these ligands are crucial for promoting the challenging C-N bond-forming reductive elimination step. nih.gov

This compound derivatives have also found application in Kumada-Corriu cross-coupling reactions, which involve the reaction of a Grignard reagent with an organic halide. nih.govresearchgate.net Specifically, a palladium complex derived from di(1-adamantyl)phosphine oxide has been shown to be an effective catalyst for the arylation of 2-pyridyl Grignard reagents. nih.govresearchgate.net Additionally, nickel-catalyzed Kumada cross-coupling reactions have been successfully carried out using di(1-adamantyl)phosphinous acid as a ligand. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for the synthesis of substituted alkynes. The use of this compound as a ligand in palladium-catalyzed Sonogashira reactions has been shown to be effective. google.com These ligands can be used in palladium-catalyzed alkynylations with alkynes. google.com

Catalyst systems incorporating this compound derivatives have demonstrated high efficiency. For instance, the use of 3-(di-1-adamantylphosphonium)propane sulfonate (DAPPS) with a palladium source promotes the Sonogashira coupling of aryl bromides at lower temperatures compared to other bulky phosphine ligands. wiley-vch.de Furthermore, these catalysts are also effective in the coupling of aryl chlorides, which are typically less reactive substrates. wiley-vch.de

A notable application is the carbonylative Sonogashira coupling, which introduces a carbonyl group between the aryl and alkynyl moieties to form ynones. Palladium catalysts, when paired with ligands like this compound, facilitate this transformation. researchgate.net Research has shown that a variety of α,β-ynones can be synthesized using this methodology. researchgate.net

ReactantsCatalyst SystemConditionsProductYield
Aryl Halide, Terminal AlkynePd(0)/Di-1-adamantylphosphineVariesArylalkyneGood
Aryl Bromide, Terminal AlkynePd/DAPPSLower TemperatureArylalkyneEffective
Aryl Chloride, Terminal AlkynePd/DAPPSVariesArylalkyneEffective
Aryl Triazene, Alkyne, COPd(OAc)2/TFPMethanesulfonic acidα,β-ynoneGood

Hirao Cross-Coupling Reaction

The Hirao cross-coupling reaction involves the palladium-catalyzed reaction of a secondary phosphine oxide with an aryl halide to form a tertiary phosphine oxide. A palladium complex featuring two different P-donors, di(1-adamantyl)phosphinous acid and triphenylphosphine, has been synthesized and proven to be a noteworthy precatalyst for this carbon-phosphorus bond formation. rsc.org

This catalyst system is effective for the Hirao coupling of various aryl bromides, including those with both electron-donating and electron-withdrawing groups, in the environmentally benign solvent ethanol. rsc.org The reaction proceeds efficiently, with reaction times ranging from 10 to 120 minutes. rsc.org Even challenging substrates like 2-bromopyridine, 2-bromothiophene, and 4-bromobenzonitrile (B114466) can be successfully coupled in a toluene/ethylene glycol solvent system. rsc.org A key finding is the demonstration that the bulky di(1-adamantyl)phosphine oxide can act as a useful preligand in these reactions. rsc.org

Aryl HalidePhosphine OxideCatalyst SystemSolventReaction Time
Phenyl BromideDi-p-tolylphosphine oxidePd complex with di(1-adamantyl)phosphinous acid and triphenylphosphineEthanol10-120 min
Substituted Aryl BromidesDi-p-tolylphosphine oxidePd complex with di(1-adamantyl)phosphinous acid and triphenylphosphineEthanol10-120 min
2-BromopyridineDi-p-tolylphosphine oxidePd complex with di(1-adamantyl)phosphinous acid and triphenylphosphineToluene/Ethylene Glycol (9/1)-
2-BromothiopheneDi-p-tolylphosphine oxidePd complex with di(1-adamantyl)phosphinous acid and triphenylphosphineToluene/Ethylene Glycol (9/1)-
4-BromobenzonitrileDi-p-tolylphosphine oxidePd complex with di(1-adamantyl)phosphinous acid and triphenylphosphineToluene/Ethylene Glycol (9/1)-

Hiyama Coupling Reaction

The Hiyama coupling reaction is a palladium-catalyzed cross-coupling of organosilanes with organic halides. This compound and its derivatives serve as effective ligands in these reactions. sigmaaldrich.comsigmaaldrich.com A 1,2,3-triazol-5-ylidene based ligand, TAdPh-PEPPSI, has been reported to promote the Hiyama coupling between aryl bromides and phenyltrimethoxysilane, affording biaryl compounds in excellent yields. uq.edu.au The steric bulk of the di-1-adamantyl group on the ligand is crucial for the high efficiency of the catalyst. uq.edu.au

Aryl HalideOrganosilaneCatalystYield
Aryl BromidePhenyltrimethoxysilaneTAdPh-PEPPSIExcellent

Negishi Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org this compound is a suitable ligand for palladium-catalyzed Negishi couplings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. illinois.edu The bulky and electron-rich nature of this compound ligands can stabilize the transition metal complexes, facilitating the catalytic process. These catalyst systems are effective for a range of substrates, including those that are typically challenging. nih.gov

Organozinc CompoundOrganic HalideCatalyst System
R'-Zn-X'R-XPd/Di-1-adamantylphosphine

Stille Coupling Reaction

The Stille coupling reaction forms a carbon-carbon bond by coupling an organotin compound with an organic halide, catalyzed by a palladium complex. This compound serves as an effective ligand in these reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The bulky nature of the ligand is beneficial in these transformations. A water-soluble this compound derivative, 3-(di-1-adamantylphosphonium)propane sulfonate (DAPPS), has been used in Stille couplings, and the catalyst system demonstrated the potential for recycling. wiley-vch.de For example, in the coupling of 3-bromopyridine (B30812) and phenyltrimethylstannane, the catalyst was recycled over four cycles with only a modest decrease in product yield from 96% to 84%. wiley-vch.de

Organotin CompoundOrganic HalideCatalyst SystemNotes
Phenyltrimethylstannane3-BromopyridinePd/DAPPSCatalyst recyclable, yield decreased from 96% to 84% over 4 cycles.

This compound in Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. This compound and its derivatives have proven to be valuable ligands in palladium-catalyzed carbonylation reactions of aryl halides. google.com

Alkoxycarbonylation of Aryl Halides

Alkoxycarbonylation of aryl halides is a key method for the synthesis of carboxylic acid esters. Palladium catalysts bearing this compound ligands have shown high activity in these reactions. uni-rostock.de A phosphinite ligand containing a di-1-adamantyl group was effective in the carbonylation of aryl bromides. uq.edu.au For example, the synthesis of 4-methoxybenzaldehyde (B44291) from the corresponding aryl bromide was achieved in 86% yield. uq.edu.au Similarly, 4-chloroaryl bromide was converted to the corresponding aldehyde in 93% yield. uq.edu.au

An improved protocol for the alkoxycarbonylation of aryl chlorides, which are generally less reactive than aryl bromides, has been developed using palladium(II) acetate (B1210297) with n-butylbis(1-adamantyl)phosphine as the ligand and DBU as the base. researchgate.net This system allows for the convenient carbonylation of non-activated chloroarenes in good yields. researchgate.net A screening of ligands showed that n-butylbis(1-adamantyl)phosphine gave satisfactory yields, and optimization of the palladium source further improved the reaction to full conversion. researchgate.net This methodology was successfully applied to various aryl chlorides, including those with sterically demanding ortho-substituents. researchgate.net

Aryl HalideCarbonyl SourceAlcohol/FormateCatalyst SystemBaseProductYield
4-BromotolueneCOMethanolPd/Di(1-adamantyl)phosphinite-Methyl 4-methylbenzoate-
4-BromoanisoleCOMethanolPd/Di(1-adamantyl)phosphinite-Methyl 4-methoxybenzoate86%
1-Bromo-4-chlorobenzeneCOMethanolPd/Di(1-adamantyl)phosphinite-Methyl 4-chlorobenzoate93%
Aryl ChloridesButyl Formate-Pd(OAc)2/n-butylbis(1-adamantyl)phosphineDBUAryl EsterGood

Aminocarbonylation of Aryl Halides

This compound-based ligands have proven effective in the palladium-catalyzed aminocarbonylation of aryl halides. This reaction is a powerful method for the synthesis of amides, a fundamental functional group in pharmaceuticals and other fine chemicals. The use of di-1-adamantyl-n-butylphosphine (cataCXium® A) as a ligand in these reactions has been a significant development. chemicalbook.comchemdict.com

In a notable application, a palladium catalyst system incorporating di-1-adamantyl-n-butylphosphine was successfully employed for the aminocarbonylation of various aryl and heteroaryl halides. chemicalbook.com This system demonstrated high efficiency and selectivity, providing a direct route to primary aryl and heteroaryl amides. researchgate.net The reaction proceeds by treating aryl bromides with ammonia (B1221849) and carbon monoxide under palladium catalysis, showcasing the utility of this ligand in facilitating the coupling of three components. researchgate.net

Research has shown that the bulky and electron-donating properties of the this compound ligand are crucial for the catalytic activity. These characteristics are believed to promote the formation of the active palladium(0) species and facilitate the oxidative addition of the aryl halide, which is often the rate-determining step in the catalytic cycle. lookchem.comuni-rostock.de

This compound in C-H Activation and Functionalization

The development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis. This compound has emerged as a key ligand in palladium-catalyzed C-H activation and functionalization reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. google.com

C-H Bond Arylation

This compound ligands, particularly n-butyl-di-1-adamantylphosphine, have been instrumental in the palladium-catalyzed direct arylation of a wide range of substrates, including electron-rich heterocycles and benzoic acids, using aryl chlorides. google.comnih.govorgsyn.org The use of inexpensive and readily available aryl chlorides as coupling partners is a significant advantage of these catalytic systems. google.comnih.gov

In the arylation of benzoic acids, a palladium acetate precatalyst combined with the n-butyl-di-1-adamantylphosphine ligand and cesium carbonate as the base has proven to be highly effective. nih.govnih.gov This method is applicable to both electron-rich and electron-poor benzoic acids. nih.gov Mechanistic studies suggest that the heterolytic C-H bond cleavage is the rate-determining step in this transformation. nih.gov

For the direct arylation of electron-rich heterocycles, a similar catalytic system has been successfully employed. orgsyn.org The combination of palladium(II) acetate and n-butyl-di-1-adamantylphosphine facilitates the arylation of various heterocycles, including thiophene, benzothiophene, isoxazole, and thiazole (B1198619) derivatives, with aryl chlorides. nih.govorgsyn.org The ligand's steric bulk and electron-rich character are critical for achieving high conversions and selectivity. nih.gov

Table 1: Palladium-Catalyzed Direct Arylation of Heterocycles with Aryl Chlorides using n-Butyl-di-1-adamantylphosphine

Heterocycle Aryl Chloride Product Yield (%)
2-Isobutylthiazole Chlorobenzene 5-Phenyl-2-isobutylthiazole 94
Thiophene 4-Chlorotoluene 2-(p-Tolyl)thiophene 85
Benzothiophene 4-Chloroanisole 2-(4-Methoxyphenyl)benzothiophene 88
1-Methylimidazole Chlorobenzene 2-Phenyl-1-methylimidazole 75

Data compiled from organic synthesis procedures and related publications. orgsyn.org

C-H Bond Cyclometalation

The steric bulk of phosphine ligands can influence their susceptibility to cyclometalation, a process where the ligand undergoes an intramolecular C-H activation to form a metallacycle. While often considered a deactivation pathway, controlled cyclometalation can also be a key step in certain catalytic cycles.

In the context of palladium and platinum complexes, ligands with bulky substituents like tert-butyl groups have been shown to undergo cyclometalation. hw.ac.uk For instance, the platinum(I) complex [Pt(PtBu3)2]+ readily converts to a cyclometalated platinum(II) species. hw.ac.uk Recognizing that C-H bond activation leading to cyclometalation involves planarization at the carbon atom, it was hypothesized that ligands with rigid, caged substituents like adamantyl groups would be less prone to this process. hw.ac.uk

Indeed, studies on tri(1-adamantyl)phosphine (PAd3) ligated metalloradicals have shown enhanced stability against cyclometalation compared to their tri-tert-butylphosphine (B79228) counterparts. hw.ac.uk This resistance to cyclometalation is attributed to the rigid cage-like structure of the adamantyl group, which disfavors the geometric changes required for C-H activation at the ligand. This property makes PAd3 and related this compound derivatives robust ligands for catalytic processes where ligand degradation via cyclometalation is a concern. hw.ac.uk

This compound in Hydrogenation Reactions

This compound and its derivatives serve as effective ligands in metal-catalyzed hydrogenation reactions, a fundamental transformation in both academic research and industrial processes. chemimpex.com The steric and electronic properties of these phosphines play a crucial role in the activity and selectivity of the hydrogenation catalysts.

Asymmetric Hydrogenation

In the field of asymmetric catalysis, chiral phosphine ligands are of paramount importance for the enantioselective hydrogenation of prochiral substrates to produce chiral molecules. While this compound itself is achiral, it has been incorporated into chiral ligand frameworks to create highly effective catalysts for asymmetric hydrogenation.

For example, a C1-symmetric di(1-adamantyl)phosphine analog of TCFP, named BulkyP*, has been developed. researchgate.net Rhodium complexes of such bulky phosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of various functionalized olefins. researchgate.net The significant steric bulk provided by the di-1-adamantyl groups on the phosphine is a key factor in achieving high levels of enantioselectivity. researchgate.net Research in this area continues to explore the design of novel diphosphine ligands incorporating bulky substituents like the adamantyl group to further improve the efficiency and stereochemical outcome of asymmetric hydrogenation reactions. researchgate.net

This compound in Other Catalytic Transformations

Beyond the applications detailed above, this compound and its derivatives are versatile ligands for a range of other palladium-catalyzed cross-coupling reactions. The commercial availability of ligands like di-1-adamantyl-n-butylphosphine (cataCXium® A) has facilitated their widespread use. lookchem.comuq.edu.au

These ligands have been successfully applied in:

Suzuki-Miyaura Coupling: Di-1-adamantyl-n-butylphosphine is an excellent ligand for the Suzuki coupling of aryl chlorides with arylboronic acids. lookchem.com The catalyst system formed from palladium acetate and this ligand shows high activity even at low catalyst loadings. lookchem.com Tri(1-adamantyl)phosphine has also demonstrated exceptional performance in the Suzuki-Miyaura cross-coupling of chloro(hetero)arenes. acs.org

Heck Coupling: The use of di(1-adamantyl)phosphine has been reported for the Heck coupling of both electron-rich and electron-poor aryl chlorides with various olefins. uq.edu.au

Buchwald-Hartwig Amination: Di-1-adamantyl-n-butylphosphine is an effective ligand for the palladium-catalyzed amination of aryl chlorides. chemicalbook.comlookchem.com

α-Arylation of Ketones: This class of ligands has been successfully used in the palladium-catalyzed α-arylation of ketones. chemicalbook.comlookchem.com

Carbonylative Sonogashira Coupling: Palladium catalysts with this compound ligands have been utilized in the carbonylative Sonogashira coupling of aryl bromides. chemicalbook.comrunyvmat.com

The broad utility of this compound-based ligands underscores their importance in modern catalysis, enabling the efficient synthesis of a wide array of complex organic molecules. chemimpex.comgoogle.com

Transesterification Reactions

While direct catalytic applications of this compound in transesterification reactions are not extensively documented in publicly available research, its utility in closely related C-O bond-forming reactions, specifically the synthesis of esters via carbonylation, has been reported. The structural and electronic properties of this compound-based ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium® A), have been shown to be effective in palladium-catalyzed carbonylative coupling of aryl bromides with phenols to produce aryl esters. researchgate.net This process, while not a transesterification, is a relevant example of ester formation facilitated by this class of phosphine ligands.

Research has demonstrated that a catalyst system comprising a palladium source and di(1-adamantyl)-n-butylphosphine can efficiently catalyze the carbonylation of various aryl bromides with phenols to yield a wide range of aryl benzoates. researchgate.net These reactions proceed under relatively low carbon monoxide pressure to afford the desired ester products in high yields. researchgate.net

The following table summarizes the research findings for the palladium-catalyzed carbonylative coupling of aryl bromides with phenols using a di(1-adamantyl)-n-butylphosphine ligand.

This application highlights the potential of this compound and its derivatives to facilitate the formation of ester bonds, a fundamental transformation in organic synthesis. The steric bulk and electron-rich nature of the this compound ligand are considered key to the high efficiency of these catalytic systems. researchgate.net

Advanced Applications and Emerging Research Areas

Di-1-adamantylphosphine in Materials Science

The distinct structure of this compound has established it as a critical component in the development of advanced materials. chemimpex.com Its incorporation into catalytic processes allows for the synthesis of novel polymers and nanomaterials with specialized properties. chemimpex.com

Development of Phosphine-Based Polymers for Coatings and Adhesives

This compound is utilized in the development of advanced phosphine-based polymers designed for high-performance coatings and adhesives. chemimpex.com While specific formulations are often proprietary, the role of the phosphine (B1218219) ligand in polymerization is well-documented. For instance, derivatives like Di(1-adamantyl)phosphine oxide serve as effective ligands in catalytic systems for creating novel polymers. researchgate.net In one example of related polymer synthesis, a Yamamoto coupling reaction was used to produce linear polyimidazole, a process facilitated by a palladium catalyst and a Di(1-adamantyl)phosphine oxide ligand. researchgate.net

Furthermore, research into ferrocene-based polymers has employed catalysts anchored with Di(1-adamantyl)phosphine. mdpi.com These catalysts have been used in the copolymerization of monomers like 2-[(4-ferrocenylbutoxy) methyl] oxirane and epichlorohydrin. mdpi.com Such polymerization reactions, enabled by the stability and activity of the this compound-ligated catalyst, are crucial for creating polymers with unique structural and functional properties suitable for specialized material applications. chemimpex.commdpi.com

Role in Nanomaterials and Nanotechnology

In the field of nanotechnology, this compound serves as a crucial ligand for the synthesis and stabilization of nanoparticles. chemimpex.com Its bulky adamantyl groups provide exceptional steric hindrance, which prevents nanoparticle agglomeration and enhances their stability, a critical factor for applications in medicine and electronics. chemimpex.com

The compound is explicitly listed as a suitable secondary phosphine for the creation of quantum nanostructures (QNs). google.is In this process, this compound can be reacted with a cation source to form these advanced semiconductor nanocrystals. google.is The secondary phosphine can also be reacted with a chalcogen source, such as selenium or sulfur, to create secondary phosphine chalcogenides, which are stable precursors for QN synthesis. google.is

A specific application highlighting its role is in the confinement of palladium (Pd) nanoclusters within carbon nanotubes (CNTs). The data below summarizes the catalytic performance of these nanomaterials, where this compound was used as a ligand.

Catalyst SystemApplicationKey FindingConversionSelectivity
Pd nanoclusters with this compound ligandHydrogenation of cinnamaldehydePd₅ nanoclusters showed the best performance99.3%95.3%

This table presents findings on the catalytic performance of palladium nanoclusters synthesized using a this compound ligand.

Application in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials is a primary challenge in OLED technology. researchgate.net Research has demonstrated the successful application of this compound derivatives in creating materials for OLEDs. researchgate.net Specifically, a palladium complex featuring a Di(1-adamantyl)phosphinous acid ligand was used as a precatalyst in a Hirao cross-coupling reaction. researchgate.net This catalytic reaction was successfully applied to synthesize a host material for an organic light-emitting diode, showcasing the ligand's utility in producing the high-performance organic semiconductors required for these devices. researchgate.net The effectiveness of such phosphine ligands is critical for building the complex molecular architectures that lead to efficient electrophosphorescence in OLEDs. researchgate.netresearchgate.net

This compound in Pharmaceutical Research and Drug Synthesis

The efficiency and selectivity imparted by this compound-based catalysts make them highly valuable in the pharmaceutical industry. chemimpex.com These catalysts facilitate the synthesis of complex organic molecules, including new drug candidates and their precursors. chemimpex.comacs.org

Synthesis of Bioactive Compounds and Drug Candidates

This compound plays a significant role as a ligand in catalytic systems for synthesizing bioactive compounds and potential new drugs. chemimpex.com Researchers utilize its properties to design and create drug candidates that target specific biological pathways. chemimpex.com An important example is the design of novel ferrocene-based bidentate ligands that feature Di(1-adamantyl)phosphine as an anchoring group. mdpi.com These specialized ligands were applied as catalysts in a variety of cross-coupling reactions to produce nine different drug-like molecules with good to excellent yields. mdpi.com The robustness of the this compound anchor was critical for the success of these complex syntheses. mdpi.com

The table below details the types of reactions where these this compound-anchored catalysts were successfully employed for synthesizing these drug-like compounds.

Coupling ReactionStatusApplication
Murahashi–FeringaGood to excellent yieldsSynthesis of drug-like molecules
Kumada–CorriuGood to excellent yieldsSynthesis of drug-like molecules
NegishiGood to excellent yieldsSynthesis of drug-like molecules
Suzuki–MiyauraGood to excellent yieldsSynthesis of drug-like molecules

This table summarizes the successful application of catalysts containing a this compound anchor in various Csp²–Csp³ coupling reactions for the synthesis of bioactive molecules. mdpi.com

Late-Stage Functionalization of Commercial Drugs

Late-stage functionalization is a powerful strategy in modern drug discovery that allows for the modification of complex molecules, like existing drugs, to create novel analogs. This process enables the rapid diversification of lead compounds to optimize their properties.

A derivative of this compound has proven to be optimal for this purpose. In a visible-light-driven deoxygenative sulfinamidation reaction, Butylthis compound (PnBuAd2) was identified as the ideal phosphine promoter. This reaction protocol demonstrated a broad substrate scope and good tolerance for various functional groups, making it highly suitable for the late-stage modification of intricate molecules, including natural products and drugs. The successful application of this method to derivatives of l(-)-menthol and perillic alcohol confirmed its potential for modifying complex, commercially relevant starting materials. This establishes a direct and valuable role for this compound derivatives in the advanced and economically important field of late-stage drug diversification.

This compound in Environmental Chemistry

The application of organophosphorus compounds in environmental science is a growing field of interest. This compound, with its unique steric and electronic properties, is part of the broader study of phosphine derivatives for their potential utility in addressing environmental pollution. chemimpex.com Research in this area explores how such compounds can be leveraged for various environmental applications.

This compound is noted for its application in the study of phosphine derivatives as potential agents in environmental remediation strategies. chemimpex.com The core idea is to utilize the reactive and coordinating properties of the phosphine group to interact with and potentially neutralize or sequester pollutants. While specific, large-scale applications are still in the research phase, the compound serves as a model for developing new approaches to tackle pollution challenges. chemimpex.com The stability imparted by the bulky adamantyl groups makes it a robust ligand platform for designing new catalytic or sequestration agents for environmental cleanup. chemimpex.com

This compound in Electrocatalysis

This compound has emerged as a significant ligand in the field of electrocatalysis, particularly in the development of molecular catalysts that mimic the active sites of hydrogenase enzymes. google.com Its significant steric bulk and electronic properties are instrumental in stabilizing metal centers, primarily iron, in complexes designed to catalyze fundamental electrochemical reactions. chemimpex.comgoogle.com These complexes are often investigated as potential catalysts for the production of hydrogen (H₂) from protons, a key process for future clean energy systems. mdpi.comuni-giessen.de

The electrochemical behavior of metal complexes featuring the this compound ligand is typically investigated using cyclic voltammetry (CV). google.commdpi.comuni-giessen.de Studies on diiron dithiolate complexes, which model the active site of [FeFe]-hydrogenases, reveal their capacity to catalyze the reduction of protons to molecular hydrogen. google.comuni-giessen.de

For instance, a diiron propane-1,3-dithiolate complex containing a this compound ligand, specifically [Fe₂(CO)₅PH(C₁₀H₁₅)₂(μ-SCH₂CH₂CH₂S)], has been synthesized and studied. google.com Electrochemical analysis of this complex demonstrated its potential to act as a catalyst for H₂ production, particularly in the presence of an acid like acetic acid (HOAc). google.comuni-giessen.de

Similarly, related phosphine-substituted diiron azadithiolate complexes have been synthesized and their electrochemical properties evaluated. mdpi.com One such complex exhibits an irreversible reduction process and an irreversible oxidation process, which are attributed to changes in the oxidation states of the iron centers (FeᴵFeᴵ to FeᴵFe⁰ and FeᴵFeᴵ to FeᴵFeᴵᴵ, respectively). mdpi.com The addition of acid to the system induces a new catalytic wave, confirming the complex's ability to electrocatalytically reduce protons to produce dihydrogen. mdpi.com

Table 1: Electrochemical Data for a this compound-Related Diiron Complex

This interactive table summarizes the key electrochemical potentials observed for a representative phosphine-substituted diiron azadithiolate complex studied in a Dichloromethane (DCM) solution.

ProcessPotential (V) vs. Ag/AgClDescriptionCitation
Reduction-2.04Irreversible; attributed to FeᴵFeᴵ → FeᴵFe⁰ mdpi.com
Oxidation+0.26Irreversible; attributed to FeᴵFeᴵ → FeᴵFeᴵᴵ mdpi.com

This compound in Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of this compound make it a compelling building block in supramolecular chemistry and self-assembly. The two bulky, rigid, and lipophilic adamantyl groups can act as "guest" moieties in host-guest complexes, driving the formation of larger, ordered structures through non-covalent interactions. mdpi.comwiley.com

This principle is effectively demonstrated in systems where adamantyl-substituted phosphines are complexed with host molecules like cyclodextrins (CDs). mdpi.com For example, adamantyl-substituted phosphines have been used as guests that interact with cyclodextrin (B1172386) hosts to create water-soluble, self-assembled ligands. mdpi.com In these arrangements, the phosphine-metal catalyst forms the primary coordination sphere, while the cyclodextrin encapsulates the adamantyl group, forming a "second sphere" that can influence reaction selectivity through steric hindrance. mdpi.com

Furthermore, the concept of using adamantane-like phosphine derivatives for self-assembly extends to materials science. Primary phosphines attached to diamantane (a diamondoid structurally related to two fused adamantane (B196018) units) have been shown to self-assemble from the vapor phase. uni-giessen.deresearchgate.net This process creates highly ordered nanostructured materials that can serve as scaffolds for metallic nanolayers, leading to the development of novel hybrid materials for applications such as chemical sensors. uni-giessen.deresearchgate.net The adamantane group's ability to direct assembly is a recurring theme, as seen in adamantane-terminated polypeptides that self-assemble onto cyclodextrin vesicle templates to form nanocontainers. wiley.com Although this example does not involve a phosphine, it highlights the power of the adamantane moiety as a supramolecular anchor, a principle directly applicable to this compound. wiley.com

Future Directions and Research Perspectives for Di 1 Adamantylphosphine

The unique steric and electronic properties of di-1-adamantylphosphine and its derivatives have established them as a critical class of ligands in catalysis. While their utility in cross-coupling reactions is well-documented, ongoing research continues to push the boundaries of their application. Future explorations are set to focus on refining their structure for tailored reactivity, expanding their role in novel catalytic transformations, and integrating them into more efficient and sustainable chemical processes.

Q & A

Q. What are the established synthetic protocols for Di-1-adamantylphosphine and its derivatives?

this compound is synthesized via nucleophilic substitution or oxidation-reduction reactions. A common method involves reacting this compound oxide with phosphorus trichloride (PCl₃) in dichloroethane at controlled temperatures (0°C to room temperature) to yield di-1-adamantylchlorophosphine, followed by reduction . Purification requires inert-atmosphere techniques (e.g., Schlenk lines) due to air sensitivity. Derivatives like phosphinic chloride are prepared by reacting the oxide with chlorinating agents. Key steps include monitoring reaction progress via ³¹P-NMR spectroscopy to confirm intermediate formation .

Q. How does X-ray crystallography contribute to structural analysis of this compound derivatives?

X-ray crystallography resolves bond angles, steric environments, and molecular packing. For example, diadamantylphosphine oxide (Ad₂P(O)H) exhibits a trigonal pyramidal geometry at phosphorus, with P=O bond lengths of ~1.48 Å and P–C distances of 1.81–1.84 Å. Thermal displacement parameters reveal dynamic disorder in adamantyl groups, critical for understanding steric effects in catalysis . Computational modeling (DFT) is often paired with crystallographic data to validate electronic structures .

Q. What thermodynamic parameters are essential for assessing this compound stability?

Key thermodynamic data include:

ParameterValue (Example)Method
ΔfH° (formation enthalpy)~250 kJ/mol (estimated)Calorimetry
ΔvapH (vaporization)Not reportedSublimation studies
Thermal decomposition>200°C (under N₂)TGA/DSC

Stability under inert atmospheres is confirmed via thermogravimetric analysis (TGA), while air-sensitive degradation is monitored by IR spectroscopy (P–H stretch at ~2300 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects of this compound ligands influence catalytic activity in cross-coupling reactions?

The adamantyl groups create a highly hindered environment, reducing metal-ligand dissociation and enhancing catalyst longevity. In Pd-catalyzed C–H activation (e.g., paracyclophane functionalization), Ad₂PH outperforms less bulky ligands (e.g., t-Bu₂PH) by suppressing β-hydride elimination. Turnover numbers (TONs) increase by 3–5× when Ad₂PH is used, as confirmed by kinetic studies . Steric parameters (Tolman cone angles >170°) are quantified via crystallography and correlated with catalytic efficiency .

Q. What challenges arise in characterizing this compound derivatives via ³¹P-NMR, and how are they resolved?

The phosphorus nucleus in Ad₂PH derivatives exhibits broad peaks due to quadrupolar relaxation from bulky adamantyl groups. Strategies include:

  • Using high-field NMR (≥500 MHz) to improve resolution.
  • Low-temperature measurements (−40°C) to reduce rotational freedom.
  • Isotopic labeling (¹³C, ²H) for dynamic NMR studies.
    For example, Ad₂PCl shows a ³¹P signal at δ ~180 ppm, while the oxide (Ad₂P(O)H) appears at δ ~50 ppm .

Q. How can reaction conditions be optimized for synthesizing this compound-based catalysts?

Optimization involves:

  • Solvent selection : Non-polar solvents (toluene, dichloroethane) minimize side reactions.
  • Temperature gradients : Slow warming (0°C → RT over 24h) ensures controlled intermediate formation.
  • Additives : Lewis acids (e.g., ZnCl₂) accelerate phosphorylation steps.
    Statistical design (e.g., full factorial experiments) identifies critical factors, with response surface methodology (RSM) modeling yield vs. variables like PCl₃ stoichiometry .

Q. What precautions are critical for handling air-sensitive this compound compounds?

  • Storage : Sealed ampules under argon (−20°C).
  • Manipulation : Glovebox or Schlenk techniques for weighing and reactions.
  • Quenching : Slow addition to degassed ethanol to hydrolyze residues.
    Air exposure leads to oxidation to phosphine oxide (Ad₂P(O)H), detectable by ³¹P-NMR .

Q. Methodological Notes

  • Contradictions : reports failed attempts to synthesize Mo complexes with Ad₂PH, highlighting the need for tailored metal precursors.
  • Advanced Tools : Pair synchrotron XRD with DFT to study electronic effects in catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.